molecular formula C8H16O2 B150482 1,4-Cyclohexanedimethanol CAS No. 105-08-8

1,4-Cyclohexanedimethanol

Cat. No.: B150482
CAS No.: 105-08-8
M. Wt: 144.21 g/mol
InChI Key: YIMQCDZDWXUDCA-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedimethanol is an organic compound with the molecular formula C8H16O2. It is a colorless, low-melting solid that is widely used in the production of polyester resins. This compound exists as a mixture of cis and trans isomers and is known for its excellent thermal stability, chemical resistance, and mechanical properties .

Preparation Methods

1,4-Cyclohexanedimethanol can be synthesized through several methods:

    Hydrogenation of Dimethyl Terephthalate: This is a widely used commercial method. Dimethyl terephthalate is first hydrogenated to dimethyl 1,4-cyclohexanedicarboxylate, which is then further hydrogenated to this compound.

    Hydrogenation of Bis(2-hydroxyethylene terephthalate): This method involves the selective hydrogenation of bis(2-hydroxyethylene terephthalate) obtained from waste poly(ethylene terephthalate).

Chemical Reactions Analysis

1,4-Cyclohexanedimethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for esterification and substitution reactions. The major products formed from these reactions include cyclohexanedicarboxylic acid, cyclohexane derivatives, and various esters .

Properties

IUPAC Name

[4-(hydroxymethyl)cyclohexyl]methanol
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InChI

InChI=1S/C8H16O2/c9-5-7-1-2-8(6-10)4-3-7/h7-10H,1-6H2
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InChI Key

YIMQCDZDWXUDCA-UHFFFAOYSA-N
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Canonical SMILES

C1CC(CCC1CO)CO
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Molecular Formula

C8H16O2
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DSSTOX Substance ID

DTXSID9026712, DTXSID00274143, DTXSID60274144
Record name 1,4-Cyclohexanedimethanol
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Record name trans-1,4-Cyclohexanedimethanol
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Record name cis-1,4-Cyclohexanedimethanol
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Molecular Weight

144.21 g/mol
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Physical Description

Liquid, Other Solid; Other Solid, Liquid; [HSDB] White low melting solid; [MSDSonline]
Record name 1,4-Cyclohexanedimethanol
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Boiling Point

286 °C (cis-isomer), 283 °C (trans-isomer)
Record name 1,4-CYCLOHEXANEDIMETHANOL
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Flash Point

166 °C, 330 °F OC
Record name 1,4-Cyclohexanedimethanol
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Solubility

In water, 920,000 mg/L at 20 °C, Solluble in ethyl alcohol
Record name 1,4-CYCLOHEXANEDIMETHANOL
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Density

1.0381 at 25 °C/4 °C
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Vapor Density

5 (Air = 1)
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Vapor Pressure

3.08X10-4 mm Hg at 25 °C
Record name 1,4-CYCLOHEXANEDIMETHANOL
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Color/Form

Liquid, White waxy solid

CAS No.

105-08-8, 3236-47-3, 3236-48-4
Record name 1,4-Cyclohexanedimethanol
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Record name Cyclohex-1,4-ylenedimethanol
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Melting Point

43 °C (cis-isomer), 67 °C (trans-isomer)
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Synthesis routes and methods I

Procedure details

Under an argon stream, 10 g of trans-1,4-cyclohexane dimethanol (CHDM), 15.25 mL (14.03 g) of N-methyl morpholine (NMM), and 50 mL of methylene chloride were transferred into a 250 mL flash equipped with a funnel. The solution in the flask was cooled down to −40° C. with stirring. A solution of 15.19 g of hexyl phosphoro-dichloridate (HOP) in 20 mL of methylene chloride was added through the funnel, and an additional 10 mL of methylene chloride was used to flush through the funnel. The mixture was then brought up to room temperature gradually and kept stirring for four hours.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.25 mL
Type
reactant
Reaction Step Two
Quantity
15.19 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 1 L four-necked flask equipped with a stirrer, a thermometer and a water-fractionating receiver with a cooling tube was charged with 483.5 g (3.06 mol) of 3,5,5-trimethylhexanoic acid, 216 g (1.5 mol) of 1,4-cyclohexane dimethanol (produced by hydrogenating a nucleus of dimethyl terephthalate in the presence of a ruthenium-supporting molded catalyst to obtain dimethyl 1,4-cyclohexanedicarboxylate, and then hydrogenating the thus obtained dimethyl 1,4-cyclohexanedicarboxylate in the presence of a copper-chromium molded catalyst), xylene (5% by weight on the basis of a total weight of the raw materials), and tin oxide as a catalyst (0.2% by weight on the basis of a total weight of the raw materials), and the contents of the flask were gradually heated to 220° C. under a nitrogen atmosphere. Then, the contents of the flask were subjected to esterification reaction under reduced pressure for about 8 h while removing water distilled off by the water-fractionating receiver until reaching a theoretical amount (72 g) thereof. After completion of the reaction, an excess amount of the acid was removed by distillation. Next, the resultant esterification reaction product was neutralized with an aqueous sodium hydroxide solution which was used in an excess amount relative to a total acid value of the esterification reaction product, and then washed with water until reaching a neutrality, thereby obtaining a crude esterification reaction product. Further, the thus obtained crude esterification reaction product was treated with activated carbon, and then filtered to obtain 568 g of 1,4-cyclohexane dimethanol di(3,5,5-trimethylhexanoate) (Compound 4). It was confirmed that the resultant ester had a total acid value of 0.01 mg KOH/g, an iodine number of less than 0.1 I2g/100 g and a molar ratio of cis-isomer to trans-isomer of 29/71. Various properties of the thus obtained compound 4 such as coefficient of traction, kinematic viscosity, viscosity index (VI), flash point and pour point thereof, are shown in Table 1.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.01 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( VI )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

20.09 g of titanium tetraisopropoxide in n-butanol (2.54 weight percent Ti)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.09 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

100 g of polyethylene terephthalate fibres in 4 l of water are dyed with 1 g of the dyestuff prepared according to the above example, which has first been brought to a finely divided state in the presence of dispersing agents, the dyeing being carried out in the presence of 15 g of o-cresotic acid methyl ester as the carrier for 2 hours at 100°C and pH 4.5. A brilliant yellow-tinged pink dyeing is obtained, which is distinguished by good built-up and high fastness to washing, thermofixing, rubbing and light. A similar colouration is obtained if polyester fibres from 1,4-bis-(hydroxymethyl)-cyclohexane and therephthalic acid are used.
Name
polyethylene terephthalate
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 L
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Cyclohexanedimethanol
Reactant of Route 2
1,4-Cyclohexanedimethanol
Reactant of Route 3
1,4-Cyclohexanedimethanol
Reactant of Route 4
1,4-Cyclohexanedimethanol
Reactant of Route 5
1,4-Cyclohexanedimethanol
Reactant of Route 6
1,4-Cyclohexanedimethanol
Customer
Q & A

A: The molecular formula of 1,4-Cyclohexanedimethanol is C8H16O2, and its molecular weight is 144.21 g/mol. []

A: Yes, various spectroscopic techniques have been employed to characterize this compound, including 1H and 13C nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. [, , ] These techniques provide information about the structure and bonding within the molecule.

A: Incorporating this compound into polyesters can significantly enhance their properties. Studies show improvements in hardness, scratch resistance, abrasion resistance, and chemical resistance compared to commonly used diacrylate monomers. [] This is attributed to the presence of the cyclohexyl ring in the CHDM structure.

A: Research indicates that the ratio of this compound to other monomers like ethylene glycol in copolymers directly influences their thermal properties. For example, increasing the this compound content can lead to higher glass transition temperatures and affect the melting behavior. [, ]

A: Poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate) (PETG) random copolymers, incorporating CHDM, have been shown to be thermally stable above 380 °C. []

A: Yes, this compound can be produced via the catalytic hydrogenation of various starting materials, such as dimethyl terephthalate (DMT) or bis(2-hydroxyethylene terephthalate) (BHET). [, ]

A: Research shows that supported Ru-Sn bimetallic catalysts exhibit high selectivity for this compound production. [] Additionally, Pd/C, Cu-based catalysts, and trimetallic RuPtSn catalysts have shown efficacy in the hydrogenation of relevant precursors to CHDM. [, ]

A: Different catalysts exhibit varying degrees of selectivity towards specific products. For instance, the selectivity of the bimetallic Ru-Sn/Al2O3 catalyst for this compound is attributed to the combined action of the Sn promoter and the alumina support. [] Similarly, specific ratios of metals in trimetallic catalysts like RuPtSn significantly impact the yield of CHDM. []

A: Yes, computational chemistry techniques, such as MP2 calculations, have been employed to explore the conformational space of this compound. [] These calculations provide insights into the molecule's preferred conformations and their relative stabilities.

A: Studies have shown that the incorporation of this compound, compared to other diols, can significantly influence the properties of the resulting polymers. For instance, the rigid structure of the CHDM unit in PETG copolymers plays a crucial role in controlling their crystallization behavior. [] Additionally, the presence of bulky substituents, like those introduced by this compound, can impact the degradation rate of poly(amide-ester)s. []

A: Yes, this compound has been utilized in the synthesis of biodegradable polymers. For example, poly(amide-ester)s incorporating CHDM along with various amino acids have been synthesized and studied for their biodegradability. []

A: Research suggests that the presence of this compound can influence the biodegradation rate of polymers. In the case of poly(amide-ester)s, incorporating CHDM led to a slower degradation rate compared to polymers without it. [] This highlights the potential for tailoring polymer degradation by adjusting the CHDM content.

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